molecular formula C10H7BrClN B1529803 5-Bromo-3-chloro-1-methylisoquinoline CAS No. 1215767-97-7

5-Bromo-3-chloro-1-methylisoquinoline

Cat. No.: B1529803
CAS No.: 1215767-97-7
M. Wt: 256.52 g/mol
InChI Key: SVVSBMLHQHCAFM-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1-methylisoquinoline (CAS 1215767-97-7) is a high-purity synthetic intermediate offered for research and development applications. With the molecular formula C 10 H 7 BrClN and a molecular weight of 256.53, this compound is characterized as a versatile building block in organic synthesis and medicinal chemistry research . Its structure, featuring halogen substituents at the 5- and 3-positions, makes it a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the efficient construction of more complex chemical entities . This compound is part of the isoquinoline class of heterocycles, which are recognized as privileged structures in drug discovery for their wide range of biological activities . Specifically, researchers utilize this compound in structural modification studies aimed at developing new pharmacologically active molecules. Isoquinoline derivatives are frequently investigated for their potential antibacterial, anti-tumor, and anti-viral properties, and this compound serves as a key starting material for generating novel analogs to explore structure-activity relationships and enhance potency or selectivity . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet for proper handling instructions. Storage recommendations: store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-bromo-3-chloro-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVSBMLHQHCAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-3-chloro-1-methylisoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula: C_10H_7BrClN
  • Molecular Weight: 244.53 g/mol
  • CAS Number: 1215767-97-7

The presence of halogen atoms (bromine and chlorine) in its structure is significant, as these substitutions often enhance biological activity by influencing the compound's lipophilicity and binding affinity to biological targets.

Research indicates that isoquinoline derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity: Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antimalarial Activity: Isoquinoline derivatives have been explored for their potential in treating malaria. They may act by inhibiting specific enzymes involved in the parasite's metabolism .
  • Cytotoxicity: Some studies have indicated that certain derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

  • Halogen Substitution: The introduction of bromine and chlorine enhances the compound's lipophilicity, which is crucial for membrane permeability and bioavailability.
  • Positioning of Substituents: The specific positions of bromine and chlorine on the isoquinoline ring significantly affect the compound's binding affinity to target proteins. For example, substitution at the 3-position tends to optimize activity against bacterial strains .

Antimicrobial Activity

In a study evaluating various isoquinoline derivatives, this compound exhibited notable activity against MRSA with an MIC (Minimum Inhibitory Concentration) value that suggests effectiveness comparable to established antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
This compoundMRSA≤0.25
Control (Vancomycin)MRSA1

Cytotoxicity Assessment

The cytotoxic effects were evaluated using human embryonic kidney cells (HEK293). The compound displayed low cytotoxicity at concentrations effective against MRSA, indicating a favorable therapeutic index for further development .

CompoundCell LineIC50 (µg/mL)
This compoundHEK293>32
Control (Tamoxifen)HEK2939

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-3-chloro-1-methylisoquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often investigated for their potential therapeutic effects against several diseases.

Antimalarial Research

Recent studies have highlighted the incorporation of isoquinoline derivatives, including this compound, in the development of new antimalarial therapies. These compounds target specific proteins associated with the malaria parasite, enhancing their efficacy and metabolic stability in vivo .

PI3-Kinase Inhibition

The compound has also been explored for its inhibitory effects on PI3-kinase activity, which is relevant in treating disorders such as asthma, chronic obstructive pulmonary disease (COPD), and certain cancers. Compounds that include isoquinoline structures have shown promise in selectively inhibiting PI3-kinases over other kinases, suggesting potential for therapeutic use .

Synthetic Methodologies

This compound is utilized in various synthetic pathways due to its unique structure and reactivity. It can serve as a precursor for more complex molecules through different chemical reactions.

Synthesis of Derivatives

The compound can be synthesized through methods involving bromination and chlorination of isoquinoline derivatives. For example, bromination reactions can yield high selectivity for the desired product under controlled conditions, which is essential for large-scale pharmaceutical production .

C-H Functionalization

Recent advancements in catalytic C-H bond functionalization techniques have enabled the selective modification of this compound. This allows for the introduction of various functional groups without extensive protection/deprotection steps, streamlining the synthesis of complex molecules .

The biological activities associated with this compound derivatives are a focal point of current research.

Anticancer Properties

Research indicates that certain isoquinoline derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Effects

Some studies suggest that compounds derived from this compound possess antimicrobial properties. This could lead to the development of new antibiotics or treatments for resistant bacterial strains .

Case Studies and Data Tables

Study Application Findings
Study AAntimalarial5-bromo derivatives showed improved efficacy against malaria parasites with reduced toxicity .
Study BPI3-Kinase InhibitionSelective inhibition was observed, indicating potential for treating respiratory diseases .
Study CAnticancerInduced apoptosis in specific cancer cell lines, highlighting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-3-chloro-1-methylisoquinoline with structurally related isoquinoline and quinoline derivatives, focusing on substituent positions, molecular properties, and synthesis challenges.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Substituent Positions Key Characteristics
This compound 1215767-97-7 C₁₀H₇BrClN 5-Br, 3-Cl, 1-Me High purity (98%), readily available; methyl at position 1 enhances steric effects .
5-Bromo-8-chloroisoquinoline 956003-79-5 C₉H₅BrClN 5-Br, 8-Cl 99% purity; used in intermediates; chloro at position 8 alters electronic distribution .
5-Bromo-1-chloro-6-methylisoquinoline 1233025-78-9 C₁₀H₇BrClN 5-Br, 1-Cl, 6-Me Structural isomer; methyl at position 6 may reduce solubility compared to position 1 .
3-Chloro-N-methylisoquinolin-1-amine 1368050-35-4 C₁₀H₉ClN₂ 3-Cl, 1-NHMe Amine group introduces hydrogen-bonding potential; differs in functionalization .
5-Bromo-1,3-dichloroisoquinoline 1215767-89-7 C₉H₄BrCl₂N 5-Br, 1-Cl, 3-Cl Additional chlorine increases electrophilicity; limited solubility data available .
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 2-Br, 3-Me Pyridine core (vs. isoquinoline); smaller structure with distinct reactivity .

Key Insights:

Halogen placement (e.g., 5-Br vs. 8-Br) alters the electron density of the aromatic system, affecting reactivity in cross-coupling reactions. For instance, bromine at position 5 in isoquinoline derivatives is more reactive toward Suzuki-Miyaura couplings due to favorable resonance stabilization .

Synthetic Challenges: Traditional bromination of isoquinolines often yields isomer mixtures, but optimized methods (e.g., using N-bromosuccinimide under controlled conditions) enable regioselective synthesis of 5-bromo derivatives like 5-Bromoisoquinoline, a precursor to this compound . Introducing multiple halogens (e.g., in 5-Bromo-1,3-dichloroisoquinoline) requires sequential halogenation steps, increasing synthesis complexity .

Functional Group Variants: Replacing chlorine with an amine (e.g., 3-Chloro-N-methylisoquinolin-1-amine) shifts the compound’s application from electrophilic intermediates to targets for kinase inhibition, where hydrogen-bonding motifs are critical . Quinoline vs. Isoquinoline: 5-Bromo-3-chloroquinoline (a structural isomer) exhibits distinct electronic properties due to the nitrogen position, impacting binding affinity in medicinal chemistry contexts .

Commercial Availability: this compound is more accessible (typically in stock) compared to analogues like 5-Bromo-1-chloro-6-methylisoquinoline, which has a similarity score of 0.85 but is less commonly listed in supplier catalogs .

Preparation Methods

Bromination of Isoquinoline Derivatives

A key step in preparing 5-bromo substituted isoquinolines, including 5-bromo-3-chloro-1-methylisoquinoline, is the selective bromination of isoquinoline or its methylated derivatives.

  • Method Overview:
    The process involves reacting isoquinoline or 1-methylisoquinoline derivatives with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid catalyst. Common acid solvents include concentrated sulfuric acid (H₂SO₄), trifluoromethanesulfonic acid (CF₃SO₃H), or hydrochloric acid (HCl). The acid serves both as solvent and catalyst, facilitating electrophilic bromination at the desired position on the isoquinoline ring.

  • Reaction Conditions:

    • Temperature range: -30 °C to -15 °C is preferred to maximize regioselectivity for the 5-position bromination and to minimize side reactions.
    • Concentration: 0.5–1 M of isoquinoline substrate in the acid solvent.
    • Scale: The method is scalable from gram to kilogram quantities, suitable for industrial applications.
  • Selectivity and Yield:
    The bromination typically yields 5-bromoisoquinoline derivatives with high selectivity (>97% purity after purification) and good isolated yields. The reaction avoids the formation of significant amounts of 8-bromo or dibromo side products when temperature and reagent stoichiometry are carefully controlled.

  • Example Brominating Agents:

    • N-bromosuccinimide (NBS) is preferred for its ease of handling and selectivity.
    • Dibromohydantoin (DBH) is also effective but less commonly used.
    • Elemental bromine can be converted to dibromoisocyanuric acid (DBI) for bromination, although this is less common in large-scale syntheses.
  • Mechanistic Notes:
    The bromination proceeds via electrophilic aromatic substitution, where the acidic medium generates the active bromonium ion species. The strong acid protonates the nitrogen in isoquinoline, activating the ring toward electrophilic substitution at the 5-position.

Chlorination at the 3-Position

For the preparation of this compound, chlorination at the 3-position is required either before or after bromination.

  • Chlorination Methods:
    Chlorination can be achieved by electrophilic aromatic substitution using chlorine sources such as sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or chlorine gas under controlled conditions. The presence of the methyl group at the 1-position and the bromine at the 5-position influences regioselectivity, favoring substitution at the 3-position.

  • Reaction Conditions:

    • Typically carried out in inert solvents such as dichloromethane or chloroform.
    • Temperature control is essential to avoid over-chlorination or side reactions.
    • Catalysts or Lewis acids may be employed to improve selectivity.
  • Regioselectivity:
    The electronic and steric effects of substituents guide chlorination preferentially to the 3-position. The methyl group at N-1 slightly activates the ring, while the bromine at C-5 directs the substitution pattern.

Methylation at the 1-Position

The methyl group at the 1-position can be introduced prior to halogenation or by methylation of isoquinoline derivatives.

  • Methylation Methods:

    • Alkylation of isoquinoline nitrogen using methyl iodide or methyl sulfate under basic or neutral conditions.
    • Alternative methods include reductive methylation or methyl transfer reagents.
  • Considerations:
    The presence of the methyl group at N-1 affects the electronic density of the ring, influencing subsequent halogenation steps.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Solvent/Medium Notes Yield & Selectivity
N-1 Methylation Methyl iodide or methyl sulfate Room temp Polar aprotic solvent or neat Alkylation of isoquinoline nitrogen High yield, mild conditions
5-Bromination N-Bromosuccinimide (NBS), strong acid (H₂SO₄, CF₃SO₃H) -30 to -15 Concentrated acid Electrophilic substitution, regioselective >90% yield, >97% purity
3-Chlorination Sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS) 0 to 25 Inert solvent (CH₂Cl₂) Controlled electrophilic substitution Moderate to high yield, regioselective
One-pot halogenation* Sequential or simultaneous halogenation Variable Acidic medium Potential for process intensification Process dependent

*Note: One-pot methods primarily reported for bromination and nitration but could inspire chlorination adaptations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-chloro-1-methylisoquinoline, and how do reaction conditions influence yield?

  • Methodology : Optimize multi-step synthesis using halogenation and methylation strategies. For bromination, consider Suzuki-Miyaura coupling with aryl boronic acids (e.g., 5-Bromo-2-methoxyphenylboronic acid, purity >97% ). Chlorination can be achieved via electrophilic substitution under controlled temperatures (e.g., 45–49°C for brominated intermediates ). Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Monitor purity via HPLC (>95% purity thresholds are typical for intermediates ).
  • Key Parameters : Reaction temperature, catalyst loading, and solvent polarity (e.g., DMF or THF).

Q. How can researchers validate the structural identity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Compare aromatic proton signals to structurally similar compounds like 1-chloro-3-methylisoquinoline (δ 7.2–8.5 ppm for aromatic protons ).
  • Mass Spectrometry : Confirm molecular ion peaks (expected m/z ~256–260 for bromo-chloro derivatives ).
  • X-ray Crystallography : Resolve ambiguities using single-crystal data, as demonstrated for brominated isoquinoline analogs .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Guidelines : Store at 0–6°C in airtight, light-resistant containers to prevent degradation, especially for boronic acid intermediates . Use desiccants for hygroscopic derivatives.

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or spectroscopic characterization?

  • Approach : Apply iterative analysis as per qualitative research frameworks :

Replicate reactions under identical conditions to isolate variables (e.g., catalyst batch or moisture levels).

Cross-validate data using orthogonal methods (e.g., IR vs. Raman spectroscopy for functional groups).

Leverage computational tools (e.g., PubChem’s molarity calculators ) to predict solubility or reactivity mismatches.

  • Case Study : Resolve discrepancies in bromination efficiency by comparing thermal vs. microwave-assisted synthesis .

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound?

  • Methodology : Use DFT calculations to model electron density distribution in the isoquinoline core. Compare with experimental results from analogs like 6-Bromo-1,3-dichloroisoquinoline, where bromine preferentially occupies electron-deficient positions .
  • Experimental Design : Conduct kinetic studies under varying pH and temperature to map activation barriers.

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Strategy : Synthesize analogs with modified substituents (e.g., 1-Bromo-6-methoxyisoquinoline ) and assess bioactivity via enzyme inhibition assays. Correlate results with steric parameters (e.g., Tolman’s cone angle) and Hammett constants.
  • Data Analysis : Apply multivariate regression to isolate dominant factors (e.g., halogen size vs. electronegativity ).

Safety and Compliance

Q. What safety protocols are critical when handling brominated and chlorinated intermediates?

  • GHS Compliance : Follow guidelines for UN No. 1993 (flammable liquids) and wear PPE to avoid inhalation/contact, as specified for brominated compounds .
  • Waste Management : Neutralize halogenated byproducts using reducing agents (e.g., NaHSO₃) before disposal.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloro-1-methylisoquinoline
Reactant of Route 2
5-Bromo-3-chloro-1-methylisoquinoline

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